molecular formula C12H20O4 B3023009 2-Ethylhexyl hydrogen maleate CAS No. 2370-71-0

2-Ethylhexyl hydrogen maleate

Cat. No.: B3023009
CAS No.: 2370-71-0
M. Wt: 228.28 g/mol
InChI Key: VTWGIDKXXZRLGH-HJWRWDBZSA-N
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Mechanism of Action

Target of Action

This compound is a mono-constituent substance of organic origin

Mode of Action

The compound has a complex structure with a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 1 hydroxyl group . These functional groups may interact with various biological targets, leading to changes in cellular processes. The exact interactions and resulting changes are yet to be elucidated .

Biochemical Pathways

The specific biochemical pathways affected by 2-Ethylhexyl hydrogen maleate are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving ester or carboxylic acid metabolites.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited . Understanding these properties is crucial for determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect a compound’s structure and, consequently, its interaction with biological targets. Specific information on how such factors influence the action of this compound is currently unavailable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl hydrogen maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

2370-71-0

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(Z)-4-octoxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/b9-8-

InChI Key

VTWGIDKXXZRLGH-HJWRWDBZSA-N

SMILES

CCCCC(CC)COC(=O)C=CC(=O)O

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)O

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)O

Key on ui other cas no.

7423-42-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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